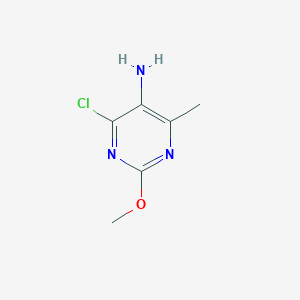
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2S It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethylthio group can enhance the bioavailability and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications in crop protection and the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the thio group.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Positional isomer with the trifluoromethyl group at a different position.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Contains a trifluoroethoxy group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, which are not observed in its similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H7F3N2S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H,4,11H2 |
InChI Key |
KXUAOXACHSGEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)


![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)


![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)


![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
